3-Fluorobenzenesulfonyl chloride

Catalog No.
S714756
CAS No.
701-27-9
M.F
C6H4ClFO2S
M. Wt
194.61 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzenesulfonyl chloride

CAS Number

701-27-9

Product Name

3-Fluorobenzenesulfonyl chloride

IUPAC Name

3-fluorobenzenesulfonyl chloride

Molecular Formula

C6H4ClFO2S

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H

InChI Key

OKYSUJVCDXZGKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)F

Synonyms

3-Fluoro-benzenesulfonyl Chloride; m-Fluoro-benzenesulfonyl Chloride; 3-Fluorobenzene-1-sulfonyl Chloride; 3-Fluorophenylsulfonyl Chloride

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)F

Organic Synthesis

  • Sulfonylation

    3-F-BsCl serves as a sulfonylating agent, introducing the 3-fluorobenzenesulfonyl (3-F-Bs) group onto various organic molecules. This functional group can influence the physical and chemical properties of the resulting molecule, impacting areas like solubility, reactivity, and biological activity. This reaction is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

  • Fluorination

    3-F-BsCl can act as a mild fluorinating agent under specific conditions, enabling the introduction of a fluorine atom into organic molecules. This capability is crucial in the development of novel fluorinated pharmaceuticals and materials with unique properties, such as improved stability, lipophilicity, and biological activity.

Chemical modification of biomolecules

  • Protein modification

    3-F-BsCl can be used to selectively modify proteins by attaching the 3-F-Bs group to specific amino acid residues. This technique is valuable in studying protein function, protein-protein interactions, and the development of protein-based therapeutics.

  • Nucleic acid modification

    3-F-BsCl can also modify nucleic acids like DNA and RNA by introducing the 3-F-Bs group. This modification can be employed to study nucleic acid structure, function, and interactions with other biomolecules, contributing to advancements in various fields, including gene therapy and diagnostics.

3-Fluorobenzenesulfonyl chloride, also known as m-fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride. It is a colorless to light yellow liquid at room temperature []. This compound finds application as a reagent in organic synthesis, particularly for the introduction of the 3-fluorobenzenesulfonyl group into various organic molecules [].


Molecular Structure Analysis

The key feature of 3-fluorobenzenesulfonyl chloride is its molecular structure (C6H4FClO2S) []. It consists of a benzene ring with a fluorine atom attached at the 3-position. A sulfonyl group (SO2Cl) is attached to the benzene ring, where the sulfur atom is bonded to one oxygen atom and a chlorine atom []. The presence of the electron-withdrawing fluorine and sulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution reactions [].


Chemical Reactions Analysis

Synthesis:

One reported method for the synthesis of 3-fluorobenzenesulfonyl chloride involves the reaction of 1,3-benzenedisulfonyl fluoride with thionyl chloride (SOCl2) [].

C6H4F(SO2F)2 + SOCl2 -> C6H4FSO2Cl + SO2FCl + SO2

Other Reactions:

3-Fluorobenzenesulfonyl chloride is a versatile reagent used for the introduction of the 3-fluorobenzenesulfonyl group into organic molecules. It reacts with various nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonates, and sulfones, respectively [].

For example, the reaction of 3-fluorobenzenesulfonyl chloride with an amine (RNH2) can be represented as:

C6H4FSO2Cl + RNH2 -> C6H4FSO2NR + HCl

Physical and Chemical Properties

  • CAS Number: 701-27-9 []
  • Molecular Formula: C6H4FClO2S []
  • Molecular Weight: 194.60 g/mol []
  • Physical State: Liquid at room temperature []
  • Melting Point: 231-232 °C (lit.) []
  • Boiling Point: Not reported
  • Density: 1.463 g/mL at 25 °C (lit.) []
  • Refractive Index: n20/D 1.529 (lit.) []
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform []
  • Stability: Moisture sensitive []

Mechanism of Action (Not Applicable)

3-Fluorobenzenesulfonyl chloride does not have a known biological function and hence no mechanism of action in living systems.

3-Fluorobenzenesulfonyl chloride is a corrosive and lachrymatory (tear-inducing) compound []. It can react violently with water and alcohols, releasing harmful fumes.

  • Safety Concerns:
    • Skin and eye irritant [].
    • May cause respiratory irritation [].
    • Suspected carcinogen [].
  • Precautionary Measures:
    • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator when handling this compound [].
    • Work in a well-ventilated fume hood [].
    • Handle with care to avoid contact with skin, eyes, and clothing [].
    • Store in a cool, dry place away from incompatible materials [].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (41.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (49.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Fluorobenzenesulphonyl chloride

Dates

Modify: 2023-08-15

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